Phenyl 4-nitrobenzenesulfonate
Description
Structure
3D Structure
Properties
CAS No. |
32337-46-5 |
|---|---|
Molecular Formula |
C12H9NO5S |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
phenyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H9NO5S/c14-13(15)10-6-8-12(9-7-10)19(16,17)18-11-4-2-1-3-5-11/h1-9H |
InChI Key |
MVDNOADISFLEHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phenyl 4 Nitrobenzenesulfonate and Its Derivatives
Direct Esterification Routes via Phenol (B47542) Derivatives and Sulfonyl Chlorides
The most fundamental approach to synthesizing Phenyl 4-nitrobenzenesulfonate involves the direct esterification of phenol with 4-nitrobenzenesulfonyl chloride. researchtrends.neteurjchem.com This method is widely utilized due to the ready availability and cost-effectiveness of the starting materials. researchtrends.net The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonate ester and elimination of hydrochloric acid.
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency of the direct esterification is highly dependent on the reaction conditions and the stoichiometry of the reagents. Key parameters that are often optimized include the choice of solvent, base, temperature, and the molar ratio of the reactants.
A common procedure involves dissolving the phenol in a suitable solvent, such as dichloromethane, followed by the addition of a base to act as an acid scavenger. researchtrends.net Pyridine (B92270) is a frequently used base for this purpose. researchtrends.net The reaction is typically carried out at a low temperature, often in an ice bath, to control the exothermic nature of the reaction. researchtrends.net The sulfonyl chloride is then added portion-wise or dropwise to the cooled solution. researchtrends.net
Systematic studies have been conducted to determine the optimal reagent stoichiometry. For instance, while keeping the phenol concentration constant, the equivalents of the sulfonyl chloride can be varied to maximize the yield. researchtrends.netresearchgate.net In many cases, using a 1:1 molar ratio of phenol to sulfonyl chloride provides the highest yield of the desired arylsulfonate. researchtrends.netresearchgate.net However, for certain substrates, such as those that are sterically hindered, a slight excess of the sulfonyl chloride may be beneficial. researchtrends.netresearchgate.net The amount of base is also a critical factor, with two equivalents of pyridine often being optimal for driving the reaction to completion. researchtrends.netresearchgate.net
Table 1: Optimization of Reagent Equivalents for Arylsulfonate Synthesis researchtrends.netresearchgate.net
| Phenol (Equivalents) | Sulfonyl Chloride (Equivalents) | Pyridine (Equivalents) | Typical Yield |
| 1.0 | 0.5 | 2.0 | Moderate |
| 1.0 | 1.0 | 2.0 | Excellent |
| 1.0 | 1.5 | 2.0 | Good to Excellent |
This table is a generalized representation based on common findings. Optimal conditions can vary depending on the specific substrates.
Role of Catalysts and Additives in Synthesis Efficiency
While the direct esterification can proceed without a catalyst, certain additives and catalysts can enhance the reaction rate and yield, particularly for less reactive substrates. Lewis bases, for example, can act as catalysts by activating the sulfonyl chloride.
In some methodologies, additives are employed to facilitate the reaction. For instance, the combination of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives has been shown to be effective in the catalytic amidation of sulfonyl fluorides, a related transformation. chemrxiv.org This suggests that similar catalytic systems could be explored for the synthesis of sulfonate esters.
Synthesis of Structurally Modified this compound Analogues
The versatility of the this compound scaffold allows for extensive structural modifications, leading to the generation of analogues with tailored properties. These modifications can range from the introduction of simple substituents to the incorporation of complex and functionally diverse moieties.
Design and Synthesis of this compound Bearing Complex Substituents
The synthesis of this compound analogues with complex substituents often involves a multi-step approach. A common strategy is to first synthesize the substituted phenol or the substituted 4-nitrobenzenesulfonyl chloride and then perform the esterification reaction.
For example, derivatives have been prepared where the phenyl ring of the phenol contains substituents such as alkyl, alkoxy, or amide groups. acs.orgnih.gov In one study, 2-methoxy-4-(nonanamidomethyl)this compound was synthesized, demonstrating the incorporation of a long-chain amide functionality. nih.gov Another example is the synthesis of 4-(dimethylamino)this compound. acs.org
The synthesis of these complex analogues often requires careful planning to ensure compatibility of the functional groups with the reaction conditions. For instance, the synthesis of pyrazole-containing derivatives involved the preparation of 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)this compound. nih.gov This highlights the ability to introduce heterocyclic moieties, which are prevalent in many biologically active compounds.
Table 2: Examples of this compound Analogues with Complex Substituents
| Substituent on Phenol Ring | Resulting Analogue | Reference |
| 2-Methoxy-4-(nonanamidomethyl) | 2-Methoxy-4-(nonanamidomethyl)this compound | nih.gov |
| 4-(Dimethylamino) | 4-(Dimethylamino)this compound | acs.org |
| 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido) | 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)this compound | nih.gov |
| 2-Acetyl | 2-Acetylthis compound | evitachem.com |
Regioselective Functionalization Strategies (e.g., Selective Nosylation)
Regioselectivity is a critical aspect of synthesizing structurally defined this compound analogues, especially when dealing with polyfunctional molecules. Selective nosylation, the introduction of a 4-nitrobenzenesulfonyl (nosyl) group, is a valuable tool for achieving this.
The nosyl group can be selectively introduced onto one of several hydroxyl groups in a polyol by carefully controlling the reaction conditions. nih.gov This selectivity is often influenced by steric and electronic factors. For instance, in the presence of multiple hydroxyl groups, the least sterically hindered one is often preferentially nosylated.
Catalyst-controlled regioselective functionalization offers another powerful approach. For example, Lewis basic selenoether catalysts have been developed for the highly efficient ortho-selective chlorination of phenols. nsf.gov While this is a chlorination reaction, the underlying principle of using a catalyst to direct the functionalization to a specific position on the aromatic ring is applicable to other electrophilic substitutions, including sulfonylation.
The choice of the sulfonylating agent can also influence regioselectivity. Sulfonyl fluorides, for example, have been shown to provide excellent selectivity control in their reactions. researchgate.net The development of methods for the regioselective functionalization of free phenols is an active area of research, with strategies being developed for ortho-, meta-, and para-selective C-H bond functionalization. nih.gov
Synthesis of Triazol-5-one Containing Derivatives
The incorporation of a 1,2,4-triazol-5-one (B2904161) ring into the this compound structure has been explored to generate novel derivatives with potential biological activities. researchgate.netresearchgate.net The synthesis of these compounds typically involves a multi-step sequence.
A key intermediate in this synthesis is often a functionalized this compound, such as 4-formylthis compound. researchgate.netresearchgate.net This intermediate is prepared by the esterification of 4-hydroxybenzaldehyde (B117250) with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net
The aldehyde functionality of 4-formylthis compound then serves as a handle for the introduction of the triazole moiety. This is achieved by reacting the aldehyde with a 4-amino-1,2,4-triazol-5-one derivative in a suitable solvent, such as glacial acetic acid, under reflux conditions. researchgate.net This reaction forms a Schiff base, which cyclizes to afford the final triazol-5-one containing derivative. A variety of substituted 4-amino-1,2,4-triazol-5-ones can be used to generate a library of these complex sulfonates. researchgate.net
Green Chemistry Approaches in this compound Synthesis
The development of environmentally benign synthetic methodologies is a central focus of modern chemistry. In the context of this compound synthesis, green chemistry principles are being applied to minimize waste, reduce energy consumption, and utilize less hazardous materials. These approaches primarily revolve around the use of efficient catalysts, alternative energy sources like microwave irradiation and ultrasound, and greener solvent systems such as ionic liquids or solvent-free conditions. The traditional synthesis often involves the reaction of a phenol with 4-nitrobenzenesulfonyl chloride, and green methodologies aim to improve the efficiency and environmental footprint of this and related transformations. acs.orgnih.gov
One-pot synthesis, a strategy that combines multiple reaction steps into a single operation without isolating intermediates, is a key aspect of green synthesis as it saves time, energy, and resources. niscpr.res.inresearchgate.net This approach, combined with the use of recoverable and reusable catalysts, is pivotal in designing sustainable processes for producing this compound and its derivatives. researchgate.netacs.org
Catalytic Innovations
Catalysis is at the heart of green chemistry, offering pathways to reactions with higher atom economy, lower energy requirements, and enhanced selectivity. For sulfonate ester synthesis, research has explored various catalytic systems, including novel Lewis acids and solid acid catalysts.
Lewis Acid Catalysis: Novel water-tolerant Lewis acids, such as cobalt m-nitrobenzenesulfonate (B8546208) [Co(m-NO2C6H4SO3)2·6H2O], have been developed as eco-friendly and recyclable catalysts. niscpr.res.in Although demonstrated in the synthesis of quinazolin-4(1H)-ones, the principle of using such metal sulfonates is applicable to other reactions. These catalysts are effective in low concentrations (e.g., 3 mol%) and can function in benign solvent systems like ethanol/water mixtures, making them an attractive green alternative. niscpr.res.in Similarly, lanthanide(III) salts of aromatic sulfonic acids, including nitrobenzenesulfonic acids, have been investigated as potent, cost-effective, and less corrosive alternatives to traditional Lewis acids and expensive triflates. kuleuven.be
Solid Acid Catalysis: Solid acid catalysts are a cornerstone of green chemistry due to their ease of separation from the reaction mixture, reusability, and reduced corrosivity. Materials like sulfated zirconia and sulfonated polydivinylbenzene (PDVB-SO3H) have been employed for various acid-catalyzed reactions, including esterifications. ikm.org.myresearchgate.net Sulfamic acid has also been identified as an efficient, cost-effective, and recyclable solid acid catalyst for one-pot syntheses. researchgate.net The application of such catalysts could streamline the production of this compound by simplifying product purification and minimizing acidic waste streams.
| Catalyst Type | Example | Key Advantages | Relevant Application |
| Water-Tolerant Lewis Acid | Cobalt m-nitrobenzenesulfonate | Recyclable, effective in low amounts, works in aqueous media. niscpr.res.in | One-pot synthesis of quinazolinones. niscpr.res.in |
| Lanthanide-Based Lewis Acid | Lanthanide(III) nitrobenzenesulfonates | Less corrosive and cheaper than triflates. kuleuven.be | General organic synthesis. kuleuven.be |
| Solid Acid Catalyst | Sulfated Zirconia | Reusable, highly selective. researchgate.net | Prins cyclization. researchgate.net |
| Solid Acid Catalyst | Sulfamic Acid | Efficient, eco-friendly, recyclable. researchgate.net | One-pot synthesis of quinazolinones. researchgate.net |
Alternative Energy Sources
To reduce the reliance on conventional heating, which can be energy-intensive and lead to longer reaction times, alternative energy sources are being explored.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. mdpi.com In the synthesis of derivatives like N-phenyl ureidobenzenesulfonates, microwave assistance has been shown to complete reactions in minutes rather than hours. nih.gov For instance, the synthesis of certain derivatives was achieved in 15-40 minutes under microwave irradiation at temperatures ranging from 60 to 130 °C. nih.gov This technology offers a significant advantage for the rapid and efficient production of this compound. semanticscholar.orgniscpr.res.in
| Product Type | Reaction Time (MW) | Yield | Reference |
| Substituted N-Phenyl Ureidobenzenesulfonate | 15 min | 22% | nih.gov |
| Substituted N-Phenyl Ureidobenzenesulfonate | 40 min | 8% | nih.gov |
| Unsymmetrical Azo Dyes | A few minutes | up to 97% | researchgate.net |
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method has been successfully used for the efficient synthesis of various heterocyclic compounds under mild conditions and with shorter reaction times. nih.gov Its application could offer a low-energy pathway for the synthesis of this compound.
Greener Solvents and Solvent-Free Reactions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry promotes the use of benign solvents or, ideally, the elimination of solvents altogether.
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, non-flammability, and high thermal stability. tcichemicals.com They can act as both the solvent and catalyst in a reaction. dcu.ie While direct synthesis of this compound in ionic liquids is not widely documented, related reactions, such as the catalytic hydrogenation of nitroarenes to aminoarenes, have been successfully performed in ILs like [bmim][BF4], with excellent yields and efficient recycling of the solvent and catalyst. ajol.info Furthermore, magnetic nanoparticles functionalized with Brønsted acidic ionic liquids have been developed as highly active and recyclable catalysts for syntheses in water, demonstrating a promising direction for green synthesis. rsc.org
Enzymatic and Biocatalysis: Enzymatic catalysis represents a highly specific and environmentally friendly approach. Recent studies have explored lipase-mediated sulfonation for the synthesis of related chiral compounds like (S)-(+)-Glycidyl-4-nitrobenzenesulfonate. Using enzymes such as Pseudomonas fluorescens lipase (B570770) can lead to high yields and enantioselectivity under mild conditions (e.g., pH 7.0, 30°C), avoiding the need for harsh reagents and organic solvents. nih.gov
Solvent-Free Synthesis: Conducting reactions without a solvent (solvent-free or solid-state reaction) is an ideal green chemistry scenario, as it eliminates solvent waste and simplifies purification. Solvent-free protocols, often coupled with microwave irradiation, have been developed for multicomponent reactions, providing products in excellent yields with short reaction times. mdpi.comsemanticscholar.org This approach holds significant potential for a clean and efficient synthesis of this compound.
Elucidation of Reaction Mechanisms Involving Phenyl 4 Nitrobenzenesulfonate
Nucleophilic Substitution Pathways at the Sulfonyl Center
Nucleophilic substitution reactions of aryl benzenesulfonates, including Phenyl 4-nitrobenzenesulfonate, can proceed through competitive pathways involving cleavage of either the S-O bond or the C-O bond. cdnsciencepub.com The preferred pathway is influenced by several factors, including the nature of the nucleophile, the substituents on the benzene (B151609) rings, and the reaction conditions.
Attack of a nucleophile at the electrophilic sulfur atom of the sulfonyl group leads to the cleavage of the S-O bond. This pathway is a primary focus in the study of sulfonyl transfer reactions. Kinetic studies on the reactions of 2,4-dinitrophenyl X-substituted-benzenesulfonates and Y-substituted-phenyl benzenesulfonates with Z-substituted-pyridines have shown that these reactions can proceed competitively through both S-O and C-O bond scissions. cdnsciencepub.com
For the S-O bond fission pathway, the reaction mechanism can be either concerted or stepwise. acs.orgacs.org In a concerted mechanism, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur in a single transition state. acs.orgresearchgate.net Evidence for a concerted pathway often comes from linear Brønsted-type plots. For instance, the reaction of 2,4-dinitrophenyl benzenesulfonate (B1194179) with pyridines shows a linear Brønsted-type plot with a βnuc value of 0.62, suggesting a concerted mechanism. cdnsciencepub.com Similarly, the alkaline hydrolysis of a series of benzene arylsulfonates has been suggested to proceed via a concerted pathway with an early transition state and minimal bond cleavage to the leaving group. acs.orgacs.orgresearchgate.net
Conversely, a stepwise mechanism involves the formation of a transient intermediate, typically a pentacoordinate species, before the leaving group departs. acs.orgacs.org The debate between concerted and stepwise mechanisms for sulfonate ester hydrolysis has been extensive, with some experimental data being interpreted as evidence for a change from a stepwise to a concerted mechanism as the leaving group ability improves. acs.orgresearchgate.net
The regioselectivity, or the preference for S-O versus C-O bond fission, is significantly governed by the basicity of the nucleophile and the electronic nature of the substituents. researchgate.net For instance, in the reaction of 2,4-dinitrophenyl X-substituted benzenesulfonates with primary amines, S-O bond fission is dominant with highly basic amines or when the sulfonyl moiety has a strong electron-withdrawing group. researchgate.net
In addition to attack at the sulfur center, nucleophiles can also attack the carbon atom of the phenyl ring attached to the sulfonate group, leading to C-O bond fission. This pathway is a form of nucleophilic aromatic substitution (SNA_r). researchtrends.net The reactions of aryl benzenesulfonates with various nucleophiles often show competition between S-O and C-O bond cleavage. cdnsciencepub.comresearchgate.net
Kinetic studies have revealed that the C-O bond fission in the reactions of 2,4-dinitrophenyl X-substituted-benzenesulfonates with pyridines proceeds through a stepwise mechanism involving a Meisenheimer complex. cdnsciencepub.com This is supported by a Brønsted-type plot for the reaction of 2,4-dinitrophenyl benzenesulfonate with Z-substituted-pyridines, which is linear with a βnuc of 0.38, and a Hammett plot that shows scattered points. cdnsciencepub.com The rate-determining step in this pathway is typically the formation of the Meisenheimer intermediate, with the subsequent expulsion of the sulfonate leaving group occurring rapidly. cdnsciencepub.comresearchgate.net
The fraction of C-O bond fission tends to increase with less basic amines or when the sulfonyl moiety contains a strong electron-donating group. researchgate.net This highlights the delicate balance of electronic effects that dictates the reaction pathway. researchgate.netewha.ac.kr
Nature of Transition States and Intermediates
The geometry and stability of transition states and intermediates are critical in determining the reaction mechanism and rate. For reactions involving this compound, both concerted and stepwise mechanisms have been characterized, each with distinct transition states and intermediates.
In a concerted mechanism, the reaction proceeds through a single transition state without the formation of a stable intermediate. acs.orgacs.orgresearchgate.net Computational studies on the alkaline hydrolysis of benzene arylsulfonates have provided no evidence for a thermodynamically stable intermediate, supporting a concerted pathway. acs.orgresearchgate.net The transition state in these reactions is often described as having significant bond formation to the nucleophile but relatively little bond cleavage to the leaving group. acs.org This is often referred to as an "early" transition state. acs.orgacs.orgresearchgate.net
Linear free energy relationships, such as Brønsted and Hammett plots, are powerful tools for characterizing these transition states. For example, a linear Brønsted-type plot with a βlg value of -1.17 for the reactions of Y-substituted-phenyl benzenesulfonates with 4-oxypyridines suggests a concerted mechanism where leaving-group expulsion is more advanced than bond formation at the transition state. cdnsciencepub.comresearchgate.net The solvolysis of 2-propyl 4-nitrobenzenesulfonate in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) also appears to be concerted, with the transition state described as "exploded," indicating significant bond breaking to the leaving group. sci-hub.st
| Reactants | Kinetic Parameter | Value | Conclusion | Reference |
|---|---|---|---|---|
| 2,4-dinitrophenyl benzenesulfonate + Pyridines | βnuc | 0.62 | Concerted mechanism | cdnsciencepub.com |
| Y-substituted-phenyl benzenesulfonates + 4-Oxypyridines | βlg | -1.17 | Concerted mechanism, leaving-group expulsion is advanced | cdnsciencepub.comresearchgate.net |
| Alkaline hydrolysis of benzene arylsulfonates | Linear Brønsted and Hammett plots | Concerted pathway via an early transition state | acs.orgacs.orgresearchgate.net |
Stepwise mechanisms are characterized by the formation of one or more intermediates along the reaction coordinate. nih.gov In the context of nucleophilic substitution at the sulfonyl center (S-O fission), a stepwise process would involve a pentavalent, trigonal-bipyramidal intermediate, often referred to as a tetrahedral intermediate in the broader context of acyl transfer reactions. acs.orgacs.orgacs.org While debated for sulfonate hydrolysis, the aminolysis of some esters is proposed to proceed through such zwitterionic tetrahedral intermediates. nih.govresearchgate.net The stability of this intermediate is a key factor in determining whether the reaction is stepwise or concerted. researchgate.net
For the competitive C-O bond fission pathway (SNA_r), the intermediate is a Meisenheimer complex. cdnsciencepub.comcdnsciencepub.comnih.gov This negatively charged species is formed by the addition of the nucleophile to the aromatic ring, temporarily disrupting its aromaticity. libretexts.orgmasterorganicchemistry.com The existence of Meisenheimer complexes as discrete intermediates is supported by their detection and isolation in some cases. nih.govmasterorganicchemistry.com In the reaction of 2,4-dinitrophenyl X-substituted-benzenesulfonates with pyridines, the C-O bond fission is concluded to proceed through a stepwise mechanism involving a Meisenheimer complex, where the expulsion of the leaving group occurs after the rate-determining step. cdnsciencepub.com
| Reaction Pathway | Intermediate | Evidence | Reference |
|---|---|---|---|
| S-O Bond Fission (Aminolysis) | Tetrahedral Intermediate (T±) | Nonlinear Brønsted-type plots, change in rate-determining step | researchgate.netnih.gov |
| C-O Bond Fission (SNA_r) | Meisenheimer Complex | Linear Brønsted-type plot (βnuc = 0.38), scattered Hammett plot | cdnsciencepub.com |
| General SNA_r | Meisenheimer Complex | Isolation and characterization of the intermediate | nih.govmasterorganicchemistry.com |
The structure of both the substrate and the nucleophile has a profound impact on the geometry of the transition state and, consequently, the reaction mechanism. For nucleophilic substitution at the sulfonyl center, the electronic character of the leaving group affects the electrophilicity of the sulfur atom and thus the reaction rate. acs.org
In concerted reactions, the "tightness" of the transition state, which relates to the extent of bond formation and cleavage, is influenced by the reactants. For instance, computational studies suggest that the alkaline hydrolysis of sulfate (B86663) diesters proceeds through "tighter" concerted transition states than the corresponding monoesters. researchgate.net
The strength of the nucleophile is also a critical factor. solubilityofthings.com Stronger nucleophiles can favor an SN2-type reaction with a more synchronous bond-forming and bond-breaking process. ulethbridge.ca The steric hindrance at the electrophilic center also plays a significant role, with SN2 reactions being faster at less sterically hindered sites. ulethbridge.ca
In the context of competitive S-O versus C-O fission, the nature of the nucleophile is decisive. Highly basic amines tend to favor S-O bond fission, while less basic amines can lead to a greater proportion of C-O bond fission. researchgate.net Similarly, electron-withdrawing groups on the benzenesulfonyl moiety enhance the electrophilicity of the sulfur atom, promoting S-O attack, whereas electron-donating groups can make C-O fission more competitive. researchgate.netewha.ac.kr
Catalysis and Inhibition in Reactions of this compound
The rates of nucleophilic substitution reactions involving aryl benzenesulfonates, such as this compound, can be significantly influenced by the presence of metal ions. These ions can act as catalysts or inhibitors, altering the reaction pathways and kinetics.
Role of Metal Ions (e.g., K+) in Reaction Acceleration
Kinetic studies on the reactions of aryl benzenesulfonates with alkali-metal ethoxides have demonstrated a clear order of reactivity, which is often LiOEt < EtO⁻ < KOEt. researchgate.netsci-hub.se This indicates that while the lithium ion (Li⁺) can inhibit the reaction, the potassium ion (K⁺) acts as a catalyst. researchgate.netsci-hub.se The catalysis by K⁺ is attributed to the higher reactivity of the ion-paired potassium ethoxide (EtOK) compared to the dissociated ethoxide ion (EtO⁻). acs.org
The catalytic effect, often expressed as the ratio of the second-order rate constants for the ion-paired and dissociated ethoxide (kEtOK/kEtO⁻), is dependent on the electronic nature of the substituents on the benzenesulfonyl group. acs.orgresearchgate.net For instance, in the reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with potassium ethoxide, the catalytic effect of K⁺ decreases as the substituent (X) on the benzenesulfonyl moiety becomes a more potent electron-withdrawing group (EWG). acs.org Conversely, the effect is largely independent of the substituent on the leaving phenoxy group. acs.orgresearchgate.net This suggests that the metal ion's primary interaction is with the electrophilic center of the sulfonate.
The table below illustrates the effect of substituents on the catalytic activity of K⁺ in the ethanolysis of 2,4-dinitrophenyl X-substituted benzenesulfonates.
| Substituent (X) | kEtO⁻ (M⁻¹s⁻¹) | kEtOK (M⁻¹s⁻¹) | Catalytic Effect (kEtOK/kEtO⁻) |
|---|---|---|---|
| 4-MeO | 1.11 | 10.3 | 9.28 |
| 4-Me | 1.83 | 14.8 | 8.09 |
| H | 3.20 | 22.1 | 6.91 |
| 4-Cl | 6.25 | 34.4 | 5.50 |
| 3-Cl | 8.60 | 43.7 | 5.08 |
| 4-CN | 16.5 | 62.6 | 3.80 |
Data derived from kinetic studies on 2,4-dinitrophenyl X-substituted benzenesulfonates in anhydrous ethanol. acs.org
Mechanistic Insights into Catalytic Effects
The catalytic action of the K⁺ ion is understood to proceed through the formation of a cyclic transition state. acs.orgresearchgate.netresearchgate.net In this proposed mechanism, the K⁺ ion coordinates with the oxygen atoms of the sulfonyl group and the oxygen of the ethoxide nucleophile. This interaction increases the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack. acs.orgresearchgate.net This mechanism is favored over an alternative where the metal ion might assist in the departure of the leaving group. acs.orgresearchgate.net
Further support for this cyclic transition state model comes from analyses of linear free energy relationships and activation parameters (enthalpy and entropy of activation). acs.orgresearchgate.net Hammett plots of the free energy of association between the metal ions and the transition state show that more electron-rich transition states bind metal ions more strongly. researchgate.netsci-hub.se It is also proposed that solvated metal ions, rather than bare ions, are involved in this interaction with the transition state. researchgate.netsci-hub.se
Regioselectivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of aryl benzenesulfonates, including this compound and its derivatives, can proceed through two competitive pathways: attack at the sulfur atom leading to S-O bond fission, or attack at the aromatic carbon of the leaving group, resulting in C-O bond fission. cdnsciencepub.comacs.orgresearchgate.neteurjchem.com This phenomenon is known as regioselectivity.
The outcome of the reaction is highly dependent on several factors, primarily the electronic nature of the substituents on the substrate and the basicity of the incoming nucleophile. cdnsciencepub.comacs.org
Effect of Substituents: The fraction of S-O bond fission is observed to increase when the substituent on the benzenesulfonyl moiety is a strong electron-withdrawing group. cdnsciencepub.comacs.orgresearchgate.net Conversely, changing this substituent to a strong electron-donating group favors C-O bond fission. cdnsciencepub.com The substituent on the phenoxy leaving group also plays a role; for example, reactions of Y-substituted-phenyl benzenesulfonates with 4-oxypyridine proceed exclusively through S-O fission, except when the leaving group is highly activated, such as with 2,4-dinitrophenoxide. cdnsciencepub.com
Effect of Nucleophile Basicity: The regioselectivity is also strongly influenced by the nucleophile's basicity. For reactions with primary amines, an increase in the basicity of the amine leads to a higher proportion of S-O bond cleavage. acs.org
The table below summarizes the regioselectivity in the reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with the amine, piperidine (B6355638).
| Substituent (X) in Sulfonyl Moiety | Fraction of S-O Bond Fission (%) | Fraction of C-O Bond Fission (%) |
|---|---|---|
| 4-MeO | 11 | 89 |
| 4-Me | 20 | 80 |
| H | 33 | 67 |
| 4-Cl | 54 | 46 |
| 3-Cl | 63 | 37 |
| 4-CN | 85 | 15 |
Data derived from studies on the reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with piperidine in 80 mol % H₂O/20 mol % DMSO. acs.org
Mechanistic studies, including linear Brønsted-type plots, suggest that the reactions proceeding via S-O bond fission often occur through a concerted mechanism. cdnsciencepub.comcdnsciencepub.com For these reactions, the transition state is characterized by a significant degree of leaving-group expulsion relative to the formation of the new bond between the nucleophile and the sulfur center. cdnsciencepub.comcdnsciencepub.com
Kinetic Analysis of Reactions Involving Phenyl 4 Nitrobenzenesulfonate
Determination of Rate Constants and Reaction Orders
Kinetic studies of Phenyl 4-nitrobenzenesulfonate reactions often involve measuring pseudo-first-order rate constants (k_obsd) under conditions where the concentration of the nucleophile is in large excess. acs.org These observed rate constants can then be used to determine the second-order rate constants, which are crucial for comparing reactivities and understanding the reaction mechanism.
For instance, in the aminolysis of this compound, second-order rate constants (k_n) have been determined across a range of pH values. nih.gov Similarly, in reactions with ethoxide ions, the observed pseudo-first-order rate constants are dissected to yield second-order rate constants for reactions with both the dissociated ethoxide ion (EtO⁻) and the ion-paired potassium ethoxide (EtOK). acs.org
The reactions of this compound are typically found to be first order with respect to the nucleophile. researchgate.net This is a common finding in nucleophilic substitution reactions of this and related sulfonate esters. researchgate.net
Application of Linear Free Energy Relationships (LFERs)
Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms by correlating rate or equilibrium constants with substituent parameters. ic.ac.uklibretexts.orgseesaa.net The application of LFERs such as Brønsted-type correlations, Hammett analysis, and Yukawa-Tsuno analysis has been pivotal in understanding the transition state structure of reactions involving this compound.
Brønsted-type Correlations: Nucleophile and Leaving Group Basicity Effects (βnuc, βlg)
Brønsted-type plots correlate the logarithm of the rate constant with the pKa of the nucleophile (βnuc) or the leaving group (βlg). These correlations provide information about the degree of bond formation or cleavage in the transition state.
In the pyridinolysis of aryl benzenesulfonates, a linear Brønsted-type plot with a βnuc value of 0.62 was observed, suggesting that the reaction proceeds through a concerted mechanism without a change in the rate-determining step (RDS). cdnsciencepub.comcdnsciencepub.com A βnuc value around 0.6 is considered typical for nucleophilic substitution reactions of aryl benzenesulfonates that follow a concerted pathway. cdnsciencepub.comcdnsciencepub.com For the reaction of 4-nitrophenyl 4'-nitrobenzenesulfonate with various oxyanions in water, a βnuc of 0.64 was reported, further supporting a concerted mechanism. cdnsciencepub.com
The effect of the leaving group's basicity is quantified by the βlg value. For the reaction of Y-substituted-phenyl benzenesulfonates with 4-oxypyridine, a linear Brønsted-type plot yielded a βlg of -1.17. cdnsciencepub.comcdnsciencepub.com This large negative value indicates that the expulsion of the leaving group is significantly advanced at the transition state. cdnsciencepub.comcdnsciencepub.com In another study, the reaction of O-phenyl O-Y-substituted-phenyl thionocarbonates with DBU showed a linear Brønsted plot with a βlg of -0.48, also indicative of a concerted mechanism. researchgate.net
Hammett Analysis of Substituent Effects (ρX)
The Hammett equation relates the logarithm of the rate or equilibrium constant to a substituent constant (σ), providing insight into the electronic effects of substituents on the reaction rate. ic.ac.ukseesaa.net The reaction constant, ρ (rho), indicates the sensitivity of the reaction to these electronic effects. ic.ac.uk
In the reaction of 2,4-dinitrophenyl X-substituted-benzenesulfonates with 4-oxypyridine, the Hammett plot for the S–O bond fission was linear with a ρX value of 1.22. cdnsciencepub.com However, the plot for the C–O bond fission exhibited scattered points with a smaller ρX of 0.98. cdnsciencepub.com Nonlinear Hammett plots can sometimes suggest a change in the rate-determining step or transition state structure. researchgate.net For the alkaline hydrolysis of Y-substituted phenyl 4-nitrobenzenesulfonates, a good Hammett correlation was observed with a ρ value of 1.83 ± 0.10. acs.org
Yukawa-Tsuno Analysis for Resonance Stabilization (ρ, r)
The Yukawa-Tsuno equation is a modification of the Hammett equation that accounts for enhanced resonance effects. wikipedia.org It introduces a parameter 'r' which quantifies the extent of resonance stabilization in the transition state. wikipedia.org
For the alkaline hydrolysis of 2,4-dinitrophenyl X-substituted benzenesulfonates, a Yukawa–Tsuno plot showed an excellent linear correlation with ρX = 2.09 and r = 0.41. researchgate.net Similarly, for the reactions of Y-substituted phenyl 4-nitrobenzenesulfonates, the Yukawa–Tsuno plot was linear with ρY = 1.85 and r = 0.25. researchgate.net These results indicate the development of a partial negative charge on the oxygen atom of the leaving group in the transition state and support a concerted mechanism. researchgate.net In another study on the reactions of O-phenyl O-Y-substituted-phenyl thionocarbonates, the Yukawa-Tsuno plot gave an excellent linear correlation with ρY = 1.27 and r = 0.57, again implying partial negative charge development on the leaving group's oxygen atom in the transition state. researchgate.net
Solvent Effects on Reaction Kinetics and Mechanism
The solvent can significantly influence the rate and mechanism of a reaction. Studies on the solvolysis of 2-propyl 4-nitrobenzenesulfonate in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been conducted to understand these effects. sci-hub.st A plot of the logarithm of the second-order rate constant for the reaction of halides and the solvent with 2-propyl nosylate (B8438820) against the logarithm of the rate constant for the reaction with methyl nosylate was linear with a slope of 0.34. sci-hub.st The fact that the point for the reaction with HFIP falls on the same line as the halide nucleophiles suggests that the solvolysis proceeds through a concerted mechanism. sci-hub.st
Changing to a more polar solvent can lead to a transition state with less bond formation to the nucleophile. sci-hub.st In the aminolysis of phenyl acetates, solvent effects have also been discussed in the context of the reaction mechanism. datapdf.com The reaction of methyl 4-nitrobenzenesulfonate with chloride ions has been studied in mixed cationic/nonionic micellar solutions, highlighting the role of the microenvironment on reaction rates. researchgate.net
Activation Parameters Studies (e.g., ΔH‡ and ΔS‡)
Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic details. These parameters are determined by studying the temperature dependence of the reaction rate.
For the reactions of Y-substituted phenyl benzenesulfonates with potassium ethoxide, the activation parameters have been determined and used to support the proposed concerted mechanism and transition state structures. acs.orgresearchgate.net In a study of the decomposition of m-nitrobenzenesulfonyl peroxide in different solvents, the activation parameters were calculated. oup.com In nitrobenzene, the decomposition to m-nitrophenyl m-nitrobenzenesulfonate (B8546208) and m-nitrobenzenesulfonic acid had an activation energy (Ea) of 16.7 kcal/mol and an entropy of activation (ΔS‡) of -24 e.u., indicating an ionic mechanism. oup.com In the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate, the dissection of activation parameters revealed that entropy of activation differences, rather than enthalpy terms, were responsible for certain observed effects. researchgate.net
Phenyl 4 Nitrobenzenesulfonate As a Strategic Leaving Group in Organic Synthesis
Comparative Analysis of Nucleofugality with Other Common Leaving Groups (e.g., Halides)
The effectiveness of a leaving group, or its nucleofugality, is a critical factor in many organic reactions. It is related to the stability of the departing group as an independent species. Good leaving groups are typically weak bases. Sulfonate esters, including phenyl 4-nitrobenzenesulfonate, are generally better leaving groups than common halides like chlorides and bromides. researchtrends.net The exceptional leaving group ability of sulfonates like nosylates, tosylates, and brosylates is attributed to the stability of the resulting sulfonate anion, which is the conjugate base of a strong acid. pitt.edu
The presence of the electron-withdrawing nitro group in the para position of the benzene (B151609) ring in this compound significantly enhances its leaving group ability compared to other sulfonates like tosylate. ntu.ac.ukwikipedia.org This is due to the increased stabilization of the negative charge on the sulfonate anion through resonance and inductive effects. The order of leaving group ability for some common sulfonates is generally considered to be triflate > nosylate (B8438820) > tosylate. pitt.edumasterorganicchemistry.com
Table 1: Comparison of Leaving Group Ability
| Leaving Group | Abbreviation | Relative Reactivity (Approximate) | Conjugate Acid pKa |
|---|---|---|---|
| Triflate | TfO⁻ | Very High | ~ -14 |
| 4-Nitrobenzenesulfonate (Nosylate) | NsO⁻ | High | ~ -0.7 |
| Tosylate | TsO⁻ | Moderate-High | ~ -2.8 |
| Bromide | Br⁻ | Moderate | ~ -9 |
| Chloride | Cl⁻ | Low-Moderate | ~ -7 |
Utility in Substitution Reactions
This compound is a valuable substrate for nucleophilic substitution reactions. researchtrends.net Its high reactivity allows for the displacement of the nosylate group by a wide range of nucleophiles under relatively mild conditions. For instance, it readily undergoes substitution with amines, alcohols, and thiols. researchtrends.netresearchgate.net
One notable application is in the synthesis of amines. The reaction of an alkyl or aryl nosylate with an amine proceeds efficiently, often with high yields. ulaval.ca For example, 3-hydroxy-3-phenylpropyl 4-nitrobenzenesulfonate reacts with diisopropylamine (B44863) to form 3-(diisopropylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of tolterodine. google.comresearchgate.net The excellent leaving group ability of the nosylate facilitates this reaction, allowing it to proceed to completion in a relatively short time. google.com
Studies have also investigated the kinetics and mechanisms of nucleophilic substitution reactions involving this compound and related compounds. The reaction of Y-substituted-phenyl 4-nitrobenzenesulfonates with azide (B81097) ions has been studied to understand the regioselectivity and reaction mechanism. researchgate.netacs.org Furthermore, the reaction of methyl 4-nitrobenzenesulfonate with chloride and bromide ions has been examined in various micellar solutions, providing insights into the effects of the reaction medium on substitution rates. researchgate.netresearchgate.netacs.org
Application in Elimination Reactions
While this compound is primarily utilized in substitution reactions, it can also participate in elimination reactions, particularly when a strong, sterically hindered base is used and the substrate has an available β-hydrogen. researchtrends.net The principles of elimination reactions involving sulfonate esters are similar to those involving halides. The strong electron-withdrawing nature of the nosylate group increases the acidity of the β-protons, facilitating their abstraction by a base and leading to the formation of an alkene.
The ratio of substitution to elimination products is influenced by several factors, including the structure of the substrate, the nature of the base, the solvent, and the temperature. Generally, to favor elimination, a strong, non-nucleophilic base such as potassium tert-butoxide is employed.
Application in Reduction Reactions
The 4-nitrobenzenesulfonate group can be a target for reduction. The nitro group (NO₂) on the benzene ring can be reduced to an amino group (NH₂). This transformation is commonly achieved using reducing agents like iron powder in the presence of an acid, such as hydrochloric acid. ulaval.ca This reduction converts this compound into phenyl 4-aminobenzenesulfonate. This process is a key step in the synthesis of certain classes of compounds, such as N-phenyl ureidobenzenesulfonates, which have been investigated for their anticancer properties. ulaval.ca
Role in Transition Metal-Catalyzed Reactions
Aryl sulfonates, including this compound, can serve as electrophilic partners in transition metal-catalyzed cross-coupling reactions. researchtrends.netresearchgate.net These reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl halides are more commonly used, aryl sulfonates offer an alternative that can be advantageous in certain synthetic contexts. researchtrends.net
For example, neopentyl arenesulfonates have been used as electrophilic aryl sources in transition metal-catalyzed cross-coupling reactions. researchgate.net The reactivity of aryl sulfonates in these reactions can be influenced by the specific sulfonate group. The high reactivity of the nosylate group can make it a suitable substrate for such transformations. The Liebeskind-Srogl cross-coupling is a notable example where organosulfur compounds can be used as electrophilic partners. dicp.ac.cn
Importance in Multi-Step Synthesis of Complex Organic Molecules (e.g., Tolterodine)
The strategic use of this compound as a leaving group is highlighted in the synthesis of complex organic molecules like tolterodine. researchgate.net Tolterodine is a muscarinic receptor antagonist used to treat urinary incontinence. mdpi.com
In a key step of one synthetic route to tolterodine, 1-phenylpropane-1,3-diol (B1205248) is selectively nosylated at the primary alcohol using 4-nitrobenzenesulfonyl chloride. google.comresearchgate.net This selective functionalization is crucial for the subsequent steps. The resulting 3-hydroxy-3-phenylpropyl 4-nitrobenzenesulfonate is then reacted with diisopropylamine. google.comresearchgate.netresearchgate.net The excellent leaving group ability of the nosylate facilitates the nucleophilic substitution, leading to the formation of 3-(diisopropylamino)-1-phenyl-propan-1-ol. google.com This intermediate is then subjected to a Friedel-Crafts alkylation to yield tolterodine. google.comresearchgate.net The use of the nosylate group is advantageous as it allows the substitution reaction to proceed efficiently, often without the need for a solvent and with simple workup procedures. google.com
Computational and Theoretical Investigations of Phenyl 4 Nitrobenzenesulfonate Reactivity
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms of organic compounds, including Phenyl 4-nitrobenzenesulfonate. DFT calculations allow for the exploration of various reaction pathways, providing insights into the kinetics and thermodynamics of these processes. Studies on related nitroaromatic and sulfonate compounds suggest that the reactivity of this compound is likely dominated by nucleophilic aromatic substitution (SNAr) at the nitro-activated phenyl ring and reactions involving the sulfonate ester group.
DFT studies on the reactions of nitroaromatic compounds with nucleophiles have shown that the strong electron-withdrawing nature of the nitro group significantly lowers the activation energy for nucleophilic attack on the aromatic ring. mdpi.com For this compound, this implies that the carbon atoms ortho and para to the nitro group are highly electrophilic and susceptible to attack.
The exploration of potential energy surfaces (PES) is a cornerstone of computational reaction mechanism studies. For this compound, DFT calculations can map out the energy landscape for various reactions. For instance, in a potential SNAr reaction, the PES would detail the energy changes as a nucleophile approaches the aromatic ring, forms a Meisenheimer complex (a reaction intermediate), and subsequently displaces a leaving group.
Computational studies on nitrobenzene, a core component of the target molecule, have utilized methods like the complete active space self-consistent field (CASSCF) and multi-state second-order perturbation (MS-CASPT2) to construct one-dimensional potential energy surfaces for dissociation reactions. acs.orgnih.gov These studies provide a framework for understanding the bond-breaking processes in this compound. The PES for the dissociation of the C–O bond in the ester group or the S–O bond can also be computationally explored to understand its thermal stability and degradation pathways.
The process of constructing a PES computationally involves defining a set of internal coordinates for the reactants and products and then using interpolation methods to map the path between them. acs.orgnih.gov The energy at various points along this path is calculated, revealing the energy barriers and the stability of intermediates.
Identifying and characterizing the geometry of transition states (TS) is crucial for understanding the kinetics of a reaction. A transition state represents the highest energy point along the reaction coordinate and is a first-order saddle point on the potential energy surface. DFT calculations are widely used to locate and optimize the geometry of transition states. github.io
Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often used to locate transition states. github.io Once a transition state geometry is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. github.io This analysis confirms that the located structure is indeed a transition state and not a minimum on the PES. Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to confirm that the transition state connects the desired reactants and products. github.io
Molecular Dynamics Simulations for Mechanistic Elucidation
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations. For this compound, MD simulations can be used to understand its conformational flexibility, solvation effects, and interactions with other molecules in a condensed phase.
While specific MD simulations for this compound are not extensively documented, simulations of related nitroaromatic compounds and molecules with sulfonate groups in aqueous environments have been performed. acs.orgmdpi.com These studies can provide a model for how this compound would behave. For example, MD simulations can reveal the organization of water molecules around the polar nitro and sulfonate groups, which can significantly influence its reactivity.
In the context of reaction mechanisms, MD simulations can be used to sample the conformational space of the reactants prior to the chemical reaction. This can be particularly important for understanding how the molecule adopts a reactive conformation. For enzymatic reactions involving similar substrates, MD simulations have been used to study the binding of the substrate in the active site and the key interactions that position it for catalysis. acs.org
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. For this compound, these calculations can provide detailed information about the distribution of electron density, molecular orbitals, and electrostatic potential.
The electronic structure of nitrobenzene has been a subject of benchmark theoretical studies, providing a solid foundation for understanding the electronic effects in this compound. acs.orgnih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. This is evident in the calculated electrostatic potential maps of nitrobenzene, which show a region of positive potential on the aromatic ring, indicating its susceptibility to nucleophilic attack. researchgate.net
Calculations on phenylsilanes have shown how the electronic structure is influenced by the interaction of phenyl ligands with a central atom, which can be analogous to the sulfonate group in this compound. pleiades.online The sulfonate group is also electron-withdrawing, further enhancing the electrophilic character of the phenyl ring attached to the nitro group.
Frontier Molecular Orbital (FMO) theory is often applied to understand reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the LUMO is expected to be localized on the nitro-substituted phenyl ring, indicating that this is the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO can also provide an indication of the molecule's kinetic stability.
Correlation of Theoretical Predictions with Experimental Data
A critical aspect of computational chemistry is the validation of theoretical models through correlation with experimental data. For this compound and related compounds, theoretical predictions can be compared with a range of experimental observations.
Quantitative Structure-Property Relationship (QSPR) studies on nitroaromatic compounds have successfully correlated DFT-calculated descriptors with experimental thermal stability, as indicated by decomposition enthalpies. nih.gov Such studies demonstrate the predictive power of computational methods. For this compound, one could correlate calculated properties such as bond dissociation energies with experimentally determined thermal decomposition temperatures.
Theoretical calculations of heats of formation for aromatic nitro compounds have also shown good agreement with experimental values, further validating the accuracy of the computational methods employed. nih.govresearchgate.net Similarly, theoretical predictions of spectroscopic properties, such as UV-Vis absorption spectra, can be compared with experimental measurements. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and has been used to study the electronic spectra of sulfonate esters. ias.ac.inrsc.org
Furthermore, in the context of reaction kinetics, calculated activation energies from DFT can be used to predict reaction rates, which can then be compared with experimentally measured rates. The correlation between calculated and experimental kinetic isotope effects has also been used to validate theoretical models of reaction mechanisms for nitroaromatic compounds. mdpi.com
| Property | Theoretical Method | Experimental Correlation |
| Thermal Stability | DFT (Decomposition Enthalpies) | Experimental Decomposition Temperatures |
| Heat of Formation | DFT/Isodesmic Reactions | Experimental Calorimetry |
| Electronic Spectra | TD-DFT | UV-Vis Spectroscopy |
| Reaction Rates | DFT (Activation Energies) | Experimental Kinetic Studies |
| Kinetic Isotope Effects | DFT | Experimental KIE Measurements |
Computational Insights into Cation-Anion Interactions and Crystal Packing
The solid-state structure of this compound is governed by a complex interplay of non-covalent interactions, including cation-anion interactions, hydrogen bonding, and π-stacking. Computational methods are invaluable for analyzing and quantifying these interactions.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. rsc.orgnih.govmdpi.comresearchgate.net A study on the crystal structure of a related compound, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, utilized Hirshfeld surface analysis to detail the intermolecular contacts. nih.govnih.gov This analysis revealed the importance of N-H···N and N-H···O hydrogen bonds in forming a centrosymmetric tetramer, which is further stabilized by π-π stacking. nih.govnih.gov Similar interactions are expected to play a crucial role in the crystal packing of this compound.
Advanced Research on Derivatives of Phenyl 4 Nitrobenzenesulfonate
Synthetic Exploration of Novel Sulfonate Ester Scaffolds
The Phenyl 4-nitrobenzenesulfonate framework serves as a versatile starting point for the synthesis of a wide array of complex sulfonate esters. Researchers have successfully incorporated this moiety into larger, more intricate molecular structures to create novel compounds for various applications.
The general synthetic approach often begins with the nucleophilic addition of a substituted phenol (B47542) to 4-nitrobenzenesulfonyl chloride. acs.org This foundational reaction is then followed by further modifications. For instance, the nitro group can be reduced to an aniline (B41778), which then serves as a handle for introducing other functional groups. acs.orgnih.gov This multi-step process allows for the construction of diverse molecular libraries.
Key synthetic strategies include:
Building Anticancer Agents: A notable area of exploration involves the synthesis of derivatives with potential anticancer properties. By modifying the this compound core, researchers have developed compounds like Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs). acs.orgnih.gov The synthesis involves reducing the nitro group of a 4-nitrodiphenylsulfonate, reacting the resulting aniline with 2-chloroethyl isocyanate, and finally, cyclizing the intermediate to form the imidazolidinone ring. acs.org
Creating Bioactive Hybrids: The sulfonate ester group has been linked to other biologically active molecules. For example, derivatives have been synthesized by connecting the sulfonate scaffold to isoniazid (B1672263) via a hydrazone linkage, creating potential antitubercular agents. mdpi.com Similarly, capsaicin (B1668287) nih.gov and piperonylic acid nih.gov derivatives containing a sulfonic acid ester moiety have been developed, demonstrating the modularity of this synthetic approach.
Developing Agrochemicals: Research has also extended into creating novel antifungal and antiviral agents. Pyrazolecarbamide derivatives containing a sulfonate scaffold, such as 2-(3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxamido)this compound, have been synthesized and tested for their bioactivity. nih.gov
The table below summarizes a selection of novel sulfonate ester scaffolds derived from or related to this compound.
| Scaffold Class | Example Derivative Name | Synthetic Goal/Application | Reference |
|---|---|---|---|
| Phenyl Ureidobenzenesulfonates (PUB-SOs) | 4-(Dimethylamino)phenyl 4-[3-(2-Chloroethyl)ureido]benzenesulfonate | Anticancer agents blocking cell cycle progression | nih.gov |
| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate | Potent antimicrotubule agents | acs.org |
| Pyrazole-Sulfonate Hybrids | 2-(3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxamido)this compound | Antifungal and antiviral agents | nih.gov |
| Isoniazid-Sulfonate Hybrids | 3-((2-Isonicotinoylhydrazono)methyl)this compound | Antitubercular agents | mdpi.com |
| Capsaicin-Sulfonate Hybrids | 2-Methoxy-4-(nonanamidomethyl)this compound | Antibacterial and insecticidal agents | nih.gov |
Investigation of Structural Modifications on Reaction Pathways and Reactivity
The reactivity of this compound derivatives is highly sensitive to structural modifications, particularly the nature of substituents on the aromatic rings. Research in this area has elucidated how these changes govern the reaction mechanisms, particularly in nucleophilic substitution reactions.
A key finding is that these reactions can proceed through two competitive pathways: fission of the sulfur-oxygen bond (S-O) or fission of the carbon-oxygen bond (C-O) of the ester linkage. acs.orgacs.org The preferred pathway is dictated by a combination of factors, including the electronic properties of the substituents and the basicity of the attacking nucleophile (e.g., an amine). acs.orgacs.org
Influence of Substituents: Electron-withdrawing groups (EWGs) on the benzenesulfonyl moiety, such as the nitro group in this compound, make the sulfur atom more electrophilic. This promotes the S-O bond fission pathway. acs.orgacs.org Conversely, electron-donating groups (EDGs) on the sulfonyl part or reactions with less basic amines can favor the C-O bond fission pathway, which proceeds via a traditional nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net
Effect of Nucleophile Basicity: An increase in the basicity of the attacking amine nucleophile generally favors the S-O bond fission pathway. acs.orgacs.org Kinetic studies have revealed a nonlinear Brønsted-type plot for these reactions, suggesting a change in the rate-determining step of the S-O fission mechanism depending on the amine's basicity. researchgate.net
Reaction Mechanism: For S-O bond fission, the reaction is believed to proceed through a stepwise mechanism involving the formation of a pentavalent intermediate. acs.org For C-O bond fission, the reaction follows an SNAr mechanism where the departure of the arylsulfonate leaving group occurs after the rate-determining attack of the nucleophile. researchgate.net
Oxidative Stability: Structural modifications also impact the stability of these compounds towards oxidation. In studies of one-electron oxidation, phenyl sulfonates with electron-donating groups, such as methoxy (B1213986) groups, were found to be significantly more stable than their less electron-rich counterparts. nih.gov The electron-donating groups lower the Lewis acidity and electrode potential of the resulting cation radical, altering its subsequent reaction pathway and reducing degradation. nih.gov
The following table details how structural changes influence the reaction pathway in the aminolysis of substituted benzenesulfonates.
| Substituent (X) on Benzenesulfonate (B1194179) Ring | Nucleophile Basicity | Dominant Reaction Pathway | Reference |
|---|---|---|---|
| Strong Electron-Withdrawing Group (e.g., 4-NO₂) | High | S-O Bond Fission | acs.orgacs.org |
| Strong Electron-Withdrawing Group (e.g., 4-NO₂) | Low | Competitive S-O and C-O Fission | researchgate.net |
| Electron-Donating Group (e.g., 4-MeO) | High | Competitive S-O and C-O Fission | acs.org |
| Electron-Donating Group (e.g., 4-MeO) | Low | C-O Bond Fission (SNAr) | researchgate.net |
Research into Specific Material Science Applications (e.g., Nonlinear Optical Properties)
Derivatives of this compound are being explored for their potential in material science, particularly in the field of nonlinear optics (NLO). jhuapl.edu NLO materials are crucial for applications in optoelectronics and photonics, including frequency conversion and optical switching. The design of effective NLO materials often involves creating molecules with a high degree of charge asymmetry (hyperpolarizability) and ensuring they crystallize in a non-centrosymmetric fashion. researchgate.net
The 4-nitrobenzenesulfonate anion has been effectively used as a counter-ion to engineer the crystal packing of cationic NLO chromophores. A prominent example is the family of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium (DAST) salts. While DAST itself typically uses a tosylate anion, replacing it with nitrobenzenesulfonate derivatives has led to new materials with significant NLO properties.
DAST-like Co-crystal: Researchers have synthesized a co-crystal named 4-N, N-dimethylamino-4'-N'-methyl-stilbazolium (3-nitrobenzenesulfonate)0.6I0.4 (DSIMNS). researchgate.netpsu.edu In this material, the stilbazolium cation provides the molecular hyperpolarizability, while the 3-nitrobenzenesulfonate anion, along with iodide, directs the solid-state packing into a non-centrosymmetric P21 space group, which is a prerequisite for second-order NLO effects. researchgate.netpsu.edu
High NLO Efficiency: The DSIMNS co-crystal was found to exhibit a very large second-harmonic generation (SHG) efficiency. researchgate.netpsu.edu Kurtz powder tests, a standard method for screening NLO materials, revealed that DSIMNS has an SHG efficiency approximately 500 times that of urea, a benchmark NLO material. researchgate.netpsu.edu
Role of the Anion: The choice of the sulfonate anion is critical. It influences the crystal lattice and the alignment of the chromophores. The coulombic interactions between the stilbazolium cation and the nitrobenzenesulfonate anion play a key role in achieving the desired non-centrosymmetric crystal structure. researchgate.netresearchgate.net
This table highlights the NLO properties of a material incorporating a nitrobenzenesulfonate anion.
| Compound Name | Crystal System | Space Group | Key NLO Property | Reference |
|---|---|---|---|---|
| 4-N, N-dimethylamino-4'-N'-methyl-stilbazolium (3-nitrobenzenesulfonate)0.6I0.4 (DSIMNS) | Monoclinic | P21 | Second-Harmonic Generation (SHG) efficiency ~500 times that of urea. | researchgate.netpsu.edu |
| 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 4-nitrobenzenesulfonate | Monoclinic | P2₁/c | Synthesized for NLO properties; coulombic interactions and π–π stacking stabilize the crystal structure. | researchgate.net |
Conclusion and Future Directions in Phenyl 4 Nitrobenzenesulfonate Research
Synthesis of Novel Analogs with Tailored Reactivity
The foundational structure of Phenyl 4-nitrobenzenesulfonate serves as a versatile scaffold for the development of novel analogs with reactivity tailored for specific, often biological, applications. By modifying the phenyl or the benzenesulfonate (B1194179) portions of the molecule, researchers can fine-tune its properties to create derivatives with enhanced efficacy and selectivity.
Recent research provides numerous examples of this strategy:
Antitubercular Agents: In one study, this compound was incorporated into isoniazid-based hydrazones. The synthesis involved reacting 3-hydroxybenzaldehyde (B18108) with 4-nitrobenzenesulfonyl chloride, followed by condensation with isoniazid (B1672263) to produce 3-((2-Isonicotinoylhydrazono)methyl)this compound, among other analogs. mdpi.com This approach aims to create new compounds active against multidrug-resistant tuberculosis. mdpi.com
Antifungal and Antiviral Agents: Novel pyrazolecarbamide derivatives containing a sulfonate moiety have been synthesized. nih.govfrontiersin.org For instance, 2-(3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxamido)this compound was created to explore new antifungal and antiviral leads. nih.govfrontiersin.org
Antibacterial and Insecticidal Compounds: Derivatives have been synthesized by linking the sulfonate ester to capsaicin (B1668287), a natural product. frontiersin.org This work produced compounds like 2-Methoxy-4-(Nonanamidomethyl)this compound, which were then evaluated for their antibacterial and insecticidal properties. frontiersin.org
Anticancer Agents: Researchers have designed and synthesized a large series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) as tubulin inhibitors that mimic the action of Combretastatin A-4. researchgate.net These compounds show potent antiproliferative activities in the nanomolar range across numerous cancer cell lines. researchgate.net
Organocatalysis: The related 4-nitrobenzenesulfonic acid has been used as a co-catalyst in thiourea-catalyzed reactions, such as the ring-opening of episulfonium ions with indoles, highlighting the role of these structures in facilitating complex organic transformations. mdpi.com
These synthetic efforts demonstrate a clear trend towards creating complex, multifunctional molecules where the this compound moiety is a key component for achieving desired biological or chemical reactivity.
Unresolved Mechanistic Questions and Challenges
Despite extensive study, the precise mechanism of reactions involving sulfonate esters like this compound remains a subject of debate and investigation. The alkaline hydrolysis of these esters, in particular, presents several unresolved questions. acs.orgacs.org
The core of the debate centers on whether the hydrolysis proceeds through a stepwise addition-elimination mechanism or a concerted mechanism . acs.org
The stepwise pathway involves the formation of a pentacoordinate intermediate. acs.org
The concerted pathway proceeds through a single transition state without a stable intermediate. acs.org
Experimental studies have produced seemingly conflicting data. For example, Williams and co-workers examined the reaction of various oxyanions with 4-nitrothis compound and found good linear Brønsted correlations, which they argued was best explained by a single transition state (a concerted process). acs.org However, other studies on the alkaline hydrolysis of a series of aryl benzenesulfonates presented a nonlinear Brønsted plot. acs.orgacs.org Such a break in the plot has been interpreted as a change in the reaction mechanism, from a stepwise process with poorer leaving groups to a concerted one for good leaving groups. acs.orgacs.org
One of the primary challenges is the direct observation or definitive proof of the existence of the proposed pentavalent intermediate. acs.orgacs.org Recent computational studies have found no evidence for a thermodynamically stable intermediate for a series of these compounds, challenging the interpretation of the nonlinear Brønsted plot. acs.orgacs.org There are still many unanswered questions regarding nucleophilic reactivity in these systems, and interpretations remain tentative. ethernet.edu.et This highlights the difficulties in definitively elucidating reaction mechanisms from experimental data alone and points to the need for more sophisticated approaches.
Integration of Advanced Computational and Experimental Approaches
To address the aforementioned mechanistic ambiguities, the field is increasingly relying on the integration of advanced computational and experimental methods. This combination allows for a more detailed and nuanced understanding of reaction pathways and transition states that is not achievable with either approach alone. mdpi.comacs.org
A prime example is the computational re-examination of the alkaline hydrolysis of aryl benzenesulfonates. acs.orgacs.org Researchers have used computational methods to:
Generate Potential Energy Surfaces: Two-dimensional potential energy surfaces for the hydroxide (B78521) attack on various substituted aryl benzenesulfonates were generated to probe the potential mechanisms. acs.orgacs.org This allows for the identification and characterization of transition states and potential intermediates along the reaction coordinate. acs.org
Analyze Solvation Effects: The role of solvent is critical. Calculations have been performed using both implicit continuum models (like the SMD solvation model) and mixed solvation models where a number of explicit water molecules are included. acs.orgacs.org The choice of solvation model can significantly impact the calculated stability of intermediates, representing a key challenge in achieving quantitative accuracy. acs.orgacs.org
Compare with Experimental Kinetics: The results from these computational studies are directly compared with experimental data, such as Brønsted plots. acs.orgacs.org When computational findings (e.g., the absence of a stable intermediate) contradict interpretations of experimental data, it forces a re-evaluation of long-held mechanistic models. acs.org
Beyond kinetics, this integrated approach is also used in materials science and drug discovery. The crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, for example, was determined experimentally and then further analyzed using Hirshfeld surface analysis , a computational tool used to investigate intermolecular interactions within the crystal lattice. nih.gov This synergy between experimental observation and computational analysis provides deeper insight into the molecular architecture and non-covalent interactions that govern the properties of these compounds. nih.gov
The future of research on this compound will undoubtedly involve a tighter coupling of these experimental and computational techniques to design novel analogs with greater precision and to resolve the remaining fundamental questions about their reactivity.
Q & A
Q. How is phenyl 4-nitrobenzenesulfonate synthesized, and what analytical methods are used for characterization?
this compound is synthesized via the sulfonylation of a phenolic substrate with 4-nitrobenzenesulfonyl chloride. A typical procedure involves reacting 2-methoxy-4-(prop-2-en-1-yl)phenol with 4-nitrobenzenesulfonyl chloride in the presence of a base, yielding the product at 85% efficiency. Characterization includes elemental analysis (C, H, N), IR spectroscopy (NO₂ stretch at 1380 cm⁻¹, S=O stretches at 1310 and 1148 cm⁻¹), and NMR spectroscopy (¹H and ¹³C signals for aromatic protons, methoxy, and allyl groups). ESI-MS confirms the molecular ion peak at m/z 350.06 [M+H]⁺ .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
IR spectroscopy identifies functional groups like the nitro (1380 cm⁻¹) and sulfonate (1310, 1148 cm⁻¹) moieties. ¹H NMR resolves aromatic proton environments (e.g., doublets for nitrobenzene protons at δ 8.45–8.15 ppm), while ¹³C NMR confirms carbon assignments, including the sulfonate-linked aromatic carbons at δ 145.7–143.6 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How is this compound utilized as a sulfonating agent in organometallic synthesis?
It serves as a precursor for sulfonate ligands in coordination complexes. For example, reacting 4-nitrobenzenesulfonate with CuCl₂ and 2,2'-bipyridine forms Cu(bipy)₂Cl, a five-coordinate copper(II) complex. X-ray diffraction confirms the sulfonate’s role in stabilizing the metal center via ionic interactions, with bond lengths and angles consistent with distorted square-pyramidal geometry .
Advanced Research Questions
Q. How does the crystal packing of this compound derivatives influence material properties?
In salts like 4-{2-[4-(dimethylamino)phenyl]ethenyl}-1-methylpyridinium 4-nitrobenzenesulfonate, centrosymmetric packing (space group P2₁/c) arises from π-π interactions between pyridyl and phenyl rings (centroid distance: 3.7323 Å). Coulombic interactions between cations and anions dictate chromophore orientation, critical for nonlinear optical (NLO) properties. Disorder in the anion affects polarization responses, highlighting the role of counterion choice in NLO material design .
Q. What kinetic insights govern nucleophilic substitution reactions involving this compound?
Studies on methyl 4-nitrobenzenesulfonate reveal a limiting rate constant of 0.021 min⁻¹ (pH 7.7, 22°C) for aminolysis, governed by the nucleophile’s n (polarizability) and N⁺ (charge density) parameters. Micellar systems (e.g., single-chain-gemini surfactants) alter kinetics by stabilizing transition states, with rate enhancements linked to micelle morphology transitions .
Q. How can QSAR models predict the bioactivity of this compound derivatives?
For coumarin-sulfonate hybrids, 3D-QSAR using MOE software identifies topological descriptors (e.g., connectivity indices, path counts) that correlate with MAO-B selectivity. Y-randomization tests validate model robustness, showing that five-membered rings and electron-withdrawing groups enhance inhibitory activity. These models guide rational design of CNS-targeting agents .
Q. What methodologies optimize crystallographic refinement of this compound complexes?
SHELXL is preferred for small-molecule refinement due to its handling of high-resolution data and twinning. Key steps include absorption correction (multi-scan), hydrogen atom placement (geometric or riding models), and disorder modeling. For example, refining the title compound in P2₁/c achieved R = 0.075 and wR = 0.176, with anisotropic displacement parameters for non-H atoms .
Q. How do structural modifications of the sulfonate group alter reactivity in electrophilic aromatic substitution?
Comparative studies with methyl and phenyl esters show that steric hindrance from the phenyl group reduces nucleophilic attack rates. Electron-withdrawing nitro groups enhance leaving-group ability, making this compound more reactive than non-nitro analogs in SN2 mechanisms. Solvent polarity further modulates reactivity, with DMSO accelerating sulfonate displacement .
Q. What strategies resolve contradictions in kinetic data for sulfonate ester reactions?
Discrepancies in rate constants (e.g., solvent effects vs. micellar catalysis) are addressed via multivariate analysis and error propagation modeling. Systematic uncertainty quantification (e.g., instrument calibration, temperature fluctuations) and replicate experiments improve reliability. Survey design principles recommend collaboration with statisticians to mitigate sampling bias .
Q. How is this compound integrated into nonlinear optical material pipelines?
Derivatives like DAS (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium) salts are synthesized via metathesis, followed by slow-cooling crystallization. Polarized microscopy and second-harmonic generation (SHG) assays evaluate NLO efficiency. Anion exchange (e.g., 3-nitro vs. 4-nitrobenzenesulfonate) tunes crystal symmetry, with non-centrosymmetric packing doubling SHG output .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
